molecular formula C16H17NO2S3 B13829187 10H-Phenothiazine-10-propyl 10-Methanethiosulfonate

10H-Phenothiazine-10-propyl 10-Methanethiosulfonate

Cat. No.: B13829187
M. Wt: 351.5 g/mol
InChI Key: HBCBCCIIPIXXHX-UHFFFAOYSA-N
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Description

10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.

Preparation Methods

The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:

Scientific Research Applications

10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:

The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.

Properties

Molecular Formula

C16H17NO2S3

Molecular Weight

351.5 g/mol

IUPAC Name

10-(3-methylsulfonylsulfanylpropyl)phenothiazine

InChI

InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3

InChI Key

HBCBCCIIPIXXHX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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